N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes two fluorobenzyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted triazoles or benzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various triazole derivatives, which are valuable in organic synthesis and material science.
Medicine: The compound's unique structure makes it a candidate for drug development, especially in the treatment of diseases that involve the modulation of biological pathways.
Industry: Its use in material science and as a building block for more complex molecules highlights its industrial significance.
Mechanism of Action
The mechanism by which N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-fluorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
N-(2-fluorobenzyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
N-(3-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: The uniqueness of N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific arrangement of fluorobenzyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-7-5-12(6-8-14)10-23-11-16(21-22-23)17(24)20-9-13-3-1-2-4-15(13)19/h1-8,11H,9-10H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPXFTJNGFJQHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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